molecular formula C4H8O2S B13793277 Propanethioic acid, 2-hydroxy-, S-methyl ester CAS No. 61603-68-7

Propanethioic acid, 2-hydroxy-, S-methyl ester

Cat. No.: B13793277
CAS No.: 61603-68-7
M. Wt: 120.17 g/mol
InChI Key: LXTQSBAXGGZSKQ-UHFFFAOYSA-N
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Description

Propanethioic acid, 2-hydroxy-, S-methyl ester is an organic compound with the molecular formula C4H8O2S It is a derivative of propanethioic acid, featuring a hydroxyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanethioic acid, 2-hydroxy-, S-methyl ester typically involves the esterification of propanethioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:

Propanethioic acid+MethanolAcid CatalystPropanethioic acid, 2-hydroxy-, S-methyl ester+Water\text{Propanethioic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Propanethioic acid+MethanolAcid Catalyst​Propanethioic acid, 2-hydroxy-, S-methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanethioic acid, 2-hydroxy-, S-methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or thioesters.

Scientific Research Applications

Propanethioic acid, 2-hydroxy-, S-methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanethioic acid, 2-hydroxy-, S-methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Propanethioic acid, 2-hydroxy-, S-ethyl ester
  • Propanethioic acid, 2-hydroxy-, S-propyl ester
  • Propanethioic acid, 2-hydroxy-, S-butyl ester

Uniqueness

Propanethioic acid, 2-hydroxy-, S-methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methyl ester group differentiates it from other similar compounds, providing unique properties that can be leveraged in various scientific and industrial contexts.

Properties

CAS No.

61603-68-7

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

S-methyl 2-hydroxypropanethioate

InChI

InChI=1S/C4H8O2S/c1-3(5)4(6)7-2/h3,5H,1-2H3

InChI Key

LXTQSBAXGGZSKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)SC)O

Origin of Product

United States

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